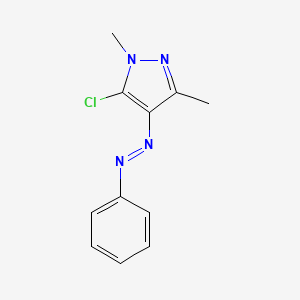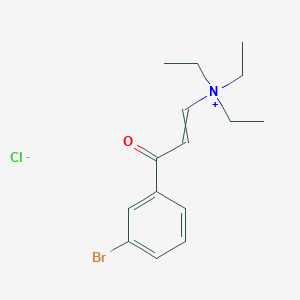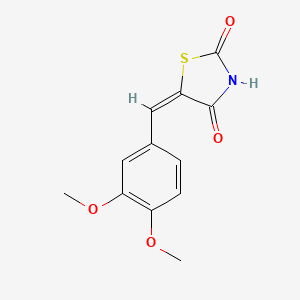
(5E)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
“(5E)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione” is a heterocyclic compound . It contains a total of 30 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered thiazolidine ring and a six-membered benzene ring . The molecule has a total of 30 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H11NO4S and a molecular weight of 265.29 . It contains a total of 30 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Scientific Research Applications
Antidiabetic and Hypolipidemic Activities
Research on thiazolidinediones, including derivatives similar to (5E)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, has demonstrated significant antidiabetic and hypolipidemic activities. These compounds have been evaluated in models of genetically obese and diabetic mice, where certain derivatives exhibited favorable properties in terms of activity and toxicity. The structure-activity relationship studies highlighted that the 5-(4-oxybenzyl) moiety is essential for substantial activity, showcasing the potential of such compounds in the treatment and management of diabetes and associated lipid disorders (Sohda et al., 1982).
Synthesis and Structural Analysis
The synthesis of new derivatives of (5E)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione and their structural characterization have been subjects of interest. These studies involve direct acylation methods and detailed analysis through elemental analysis, IR, 1H NMR, and MS spectroscopy. Such research underpins the chemical foundation for further biological activity studies and application development in medicinal chemistry (Popov-Pergal et al., 2010).
Antimicrobial Activity
The derivatives of (5E)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest potential applications of these compounds as antimicrobial agents, offering new avenues for the development of antibacterial therapies (Rajput et al., 2011).
Electrochemical Properties
Studies on the electrochemical behavior of thiazolidine derivatives have explored their oxidation mechanisms and potential applications in various fields, including materials science and sensor development. The electrochemical analysis provides insights into the structure-activity relationships and the potential for designing compounds with specific electrochemical properties (Nosheen et al., 2012).
Aldose Reductase Inhibitory Activity
Research aimed at identifying potent aldose reductase inhibitors for managing diabetic complications has identified derivatives of (5E)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione as candidates. These compounds have been evaluated for their in vitro AR inhibitory activities and cytotoxicity, highlighting their potential for therapeutic applications in diabetes management (Sever et al., 2021).
properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJGUVIAPHIKLE-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione | |
CAS RN |
6325-95-7 | |
| Record name | MLS002639392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




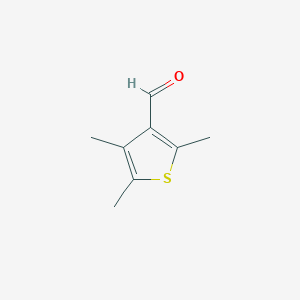
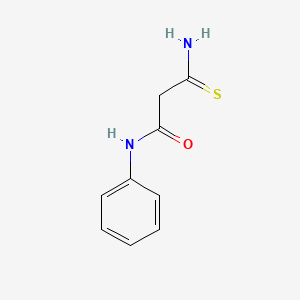
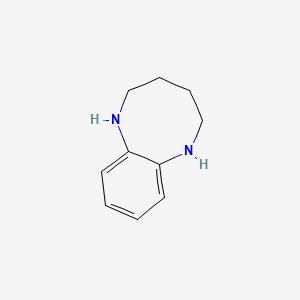
![6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620673.png)

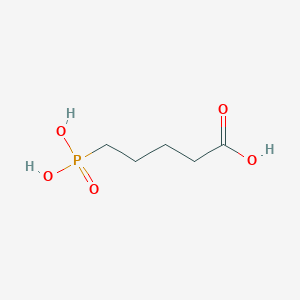
![N1-(3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-4-methylphenyl)acetamide](/img/structure/B1620676.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol](/img/structure/B1620678.png)


